

IUPAC name for C₁₅H₁₁F₃O biphenyl ketone

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Compound of Interest

Compound Name: 1-(4'-Trifluoromethyl-biphenyl-4-
YL)-ethanone

Cat. No.: B118852

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An In-depth Technical Guide on (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone

Topic: IUPAC Name for C₁₅H₁₁F₃O biphenyl ketone Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biphenyl ketone derivative with the molecular formula C₁₅H₁₁F₃O. Based on this formula, a plausible and common chemical structure is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone. This document details its nomenclature, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and its significance as a scaffold in medicinal chemistry. The inclusion of trifluoromethyl and methyl groups on the benzophenone core makes this compound a valuable intermediate for developing pharmacologically active agents. This guide is intended for professionals in the fields of chemical synthesis and drug discovery, offering detailed experimental procedures and data presented for clarity and practical application.

Nomenclature and Chemical Structure

The molecular formula C₁₅H₁₁F₃O corresponds to several possible isomers. A structurally significant and frequently synthesized isomer is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

- IUPAC Name: (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone

- Synonyms: 4-Methyl-4'-trifluoromethylbenzophenone
- Molecular Formula: C15H11F3O
- Molecular Weight: 276.24 g/mol
- Chemical Class: Aromatic Ketone, Benzophenone Derivative

Table 1: Chemical Identifiers

Identifier	Value
Molecular Formula	C15H11F3O
IUPAC Name	(4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone
CAS Number	164669-23-2 (Illustrative, may vary by isomer)

| PubChem CID | 2779834 (Illustrative, may vary by isomer) |

Physicochemical Properties

The properties of benzophenone derivatives are influenced by their substituents. The electron-withdrawing trifluoromethyl group and the electron-donating methyl group modify the electronic and physical characteristics of the parent benzophenone structure.

Table 2: Physicochemical Data

Property	Value
Appearance	White to off-white solid
Melting Point	135-137 °C (Typical range, may vary)
Boiling Point	Not available
Solubility	Insoluble in water; soluble in organic solvents like dichloromethane, ethanol, and acetone.[1]

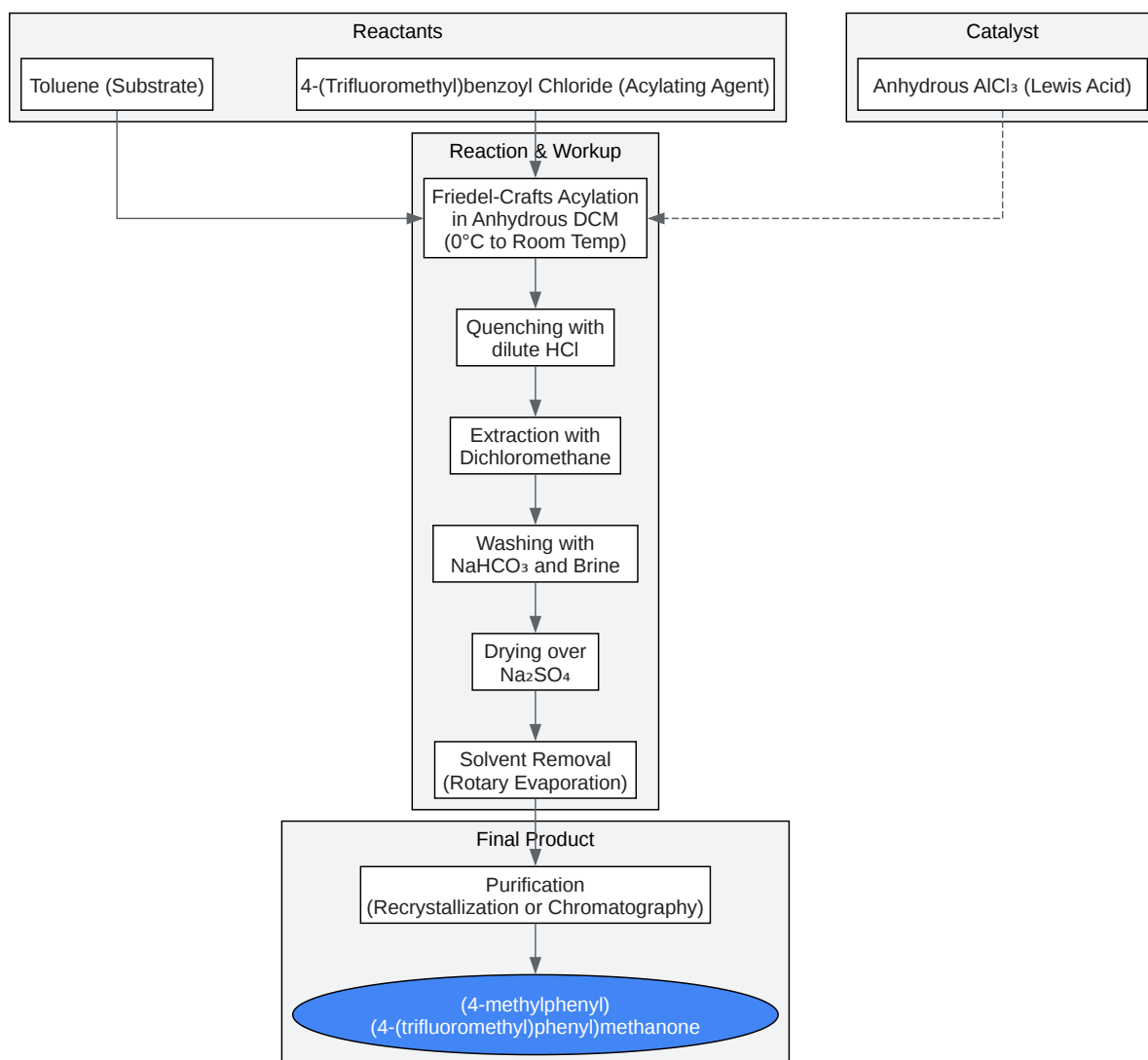
| Polar Surface Area | 17.1 Å² |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.^{[2][3]} This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

General Synthesis Workflow

The synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is typically achieved by the reaction of toluene with 4-(trifluoromethyl)benzoyl chloride.



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Caption: Workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol: Friedel-Crafts Acylation[2][3]

This protocol describes the synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

Materials:

- Toluene (p.a., dried)
- 4-(Trifluoromethyl)benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethanol or hexane for recrystallization
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice bath.
- **Addition of Reactants:** Add toluene (1.0 equivalent) to the cooled suspension. Dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel.

- **Acylation:** Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
- **Workup - Washing:** Combine the organic layers and wash successively with dilute HCl, 5% NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain the pure (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.

Spectroscopic Data

Characterization of the final product is confirmed using various spectroscopic methods. The data below are representative for the proposed structure.

Table 3: Representative Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic protons (multiplets, ~7.2-7.8 ppm), methyl protons (singlet, ~2.4 ppm)
^{13}C NMR	Carbonyl carbon (~195 ppm), aromatic carbons, CF_3 carbon (quartet), methyl carbon (~21 ppm)
^{19}F NMR	Singlet corresponding to the CF_3 group
IR (cm^{-1})	~1660 (C=O stretch), ~1320 (C-F stretch), ~2900-3100 (Aromatic C-H stretch)

| Mass Spec (EI) | Molecular ion peak (M^+) at $m/z = 276$ |

Biological Activity and Applications

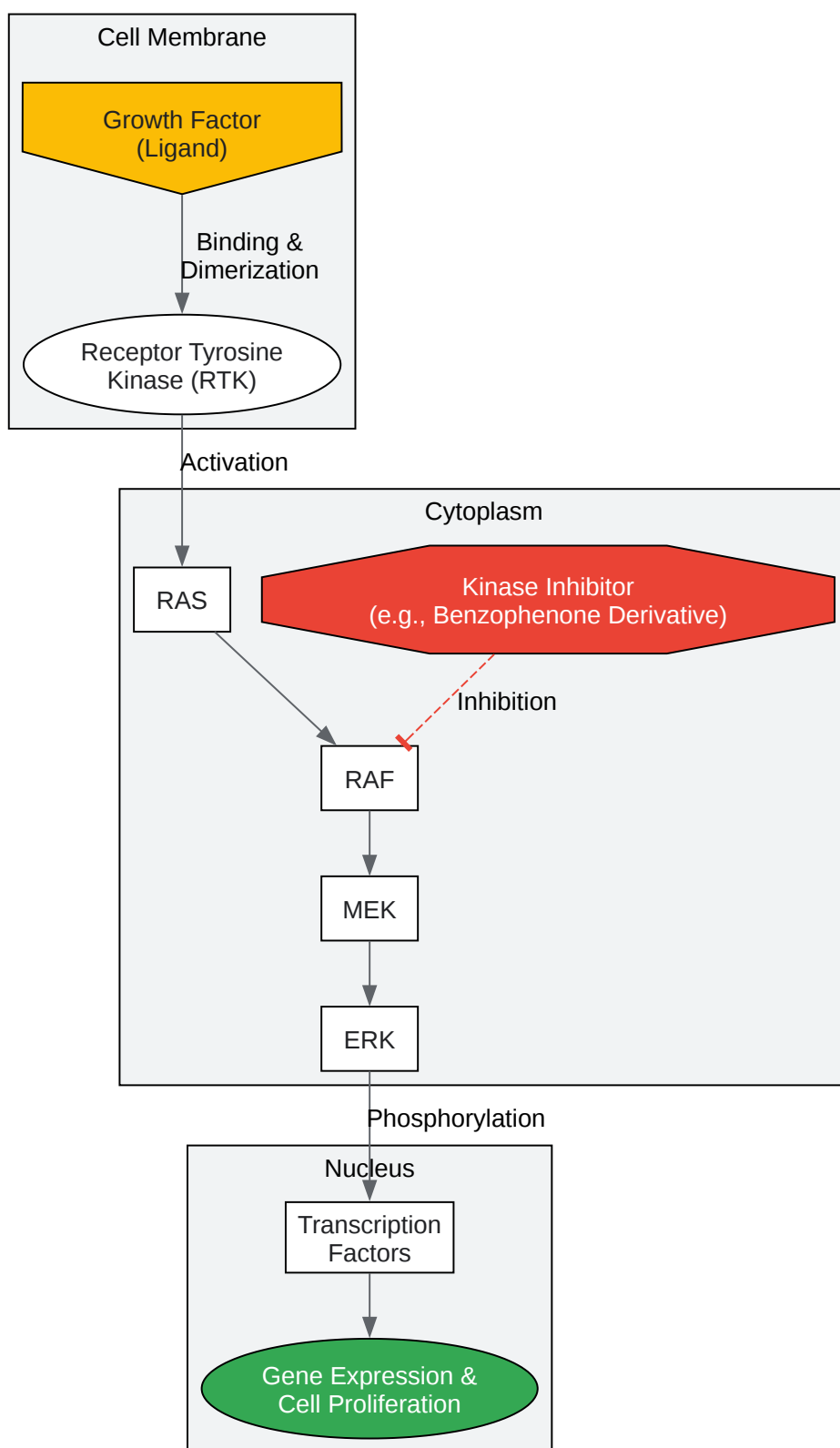
Benzophenone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.^[4] The introduction of a trifluoromethyl (CF_3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.^[5]

While (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is primarily a synthetic intermediate, its structural motifs are found in compounds with a range of biological activities. Fluorinated benzophenones and related structures have been investigated for their potential as:

- **Enzyme Inhibitors:** The ketone moiety can interact with active sites of enzymes. For example, related fluorinated compounds have been designed as inhibitors for kinases like $\text{PI3K}\delta$, which are critical in inflammatory and autoimmune diseases.^[5]
- **Receptor Modulators:** The rigid diarylketone structure is suitable for designing ligands that target receptors such as the metabotropic glutamate receptor 5 (mGlu5), which has implications for treating schizophrenia.^[6]
- **Anticancer and Anti-inflammatory Agents:** Various substituted benzophenones have shown potential as anticancer and anti-inflammatory drugs.^{[3][4]}

Representative Signaling Pathway: Kinase Inhibition

Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. A compound derived from the C₁₅H₁₁F₃O scaffold could be designed to act as a kinase inhibitor, interfering with signaling pathways that lead to cell proliferation.



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